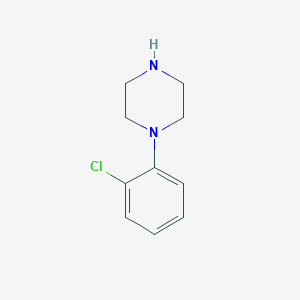
O(6)-Bencil-2'-desoxiguanosina
Descripción general
Descripción
O(6)-Benzyl-2'-deoxyguanosine is a modified nucleoside that has been studied for its potential to enhance the antitumor action of chloroethylnitrosourea, a chemotherapeutic agent. Its structure includes a benzyl group attached to the oxygen at the 6th position of the guanine base in 2'-deoxyguanosine. This modification is significant because it can affect the activity of O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair, which can confer resistance to alkylating chemotherapeutic agents .
Synthesis Analysis
The synthesis of O(6)-Benzyl-2'-deoxyguanosine and related derivatives has been achieved through various methods. One approach involves the use of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs extended to peracetyl and N2-acetyl derivatives, which are potentially water-soluble . Another method described the conversion of the 3',5'-bis-O-TBDMS derivative of 2'-deoxyguanosine to its O6-aryl ethers in two simple steps, including a novel nonaqueous O6-desulfonylation method . Additionally, the alkylation of 2'-deoxyguanosine with diazoalkanes has been used to produce O(6)-alkyl-2'-deoxyguanosine .
Molecular Structure Analysis
The molecular structure of O(6)-Benzyl-2'-deoxyguanosine is characterized by the presence of a benzyl group at the O6 position of the guanine base. This structural modification is crucial for its biological activity, as it has been shown that benzyl and 4-halobenzyl are the O6-substituents required to afford significant activity in enhancing the cytotoxic effect of chloroethylnitrosourea .
Chemical Reactions Analysis
O(6)-Benzyl-2'-deoxyguanosine can undergo various chemical reactions, including the formation of glucuronic acid conjugates, which are secreted in the bile. It can also be metabolized to yield O6-benzylguanine and 2'-deoxyguanosine . Furthermore, folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to inactivate human alkyltransferase, showing that these derivatives can be more potent inactivators than the parent nucleoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of O(6)-Benzyl-2'-deoxyguanosine include its solubility in aqueous media, which is a pharmacological advantage over other related compounds like O6-benzylguanine. Its metabolism and disposition have been studied in Sprague-Dawley rats, showing that it is partially metabolized to a glucuronic acid conjugate and excreted mainly in urine. The intracellular levels of the drug indicate that entrapment inside cells is not a significant feature for this drug . Additionally, prodrugs of O(6)-Benzyl-2'-deoxyguanosine have been synthesized, which are stable at physiological pH and can be cleaved by beta-glucuronidase to release the active drug .
Aplicaciones Científicas De Investigación
Investigación del cáncer: Detección de genes relacionados con el tumor
La O(6)-bencil-2’-desoxiguanosina (O6-Bn-dG) se ha evaluado por su capacidad para inhibir MGMT (O6-metilguanina-ADN metiltransferasa) y potenciar los efectos de los agentes quimioterapéuticos como BCNU (carmustina) en xenotrasplantes de tumores cerebrales. Esta aplicación es crucial en la investigación del cáncer, particularmente en la comprensión de cómo mejorar la eficacia de la quimioterapia en el tratamiento de los tumores cerebrales .
Estudios de daño al ADN: Citotoxicidad y mutagenicidad
El compuesto se utiliza para estudiar los efectos citotóxicos y mutagénicos de la alquilación del ADN en la posición O6. La exposición a ciertos carcinógenos conduce a la formación de O6-Bn-dG, que es una lesión representativa de los aductos voluminosos del ADN implicados en las mutaciones genéticas .
Reconocimiento molecular: Interacción de nucleósidos sintéticos
La investigación ha demostrado que los nucleósidos sintéticos pueden reconocer O6-Bn-dG en el ADN, distinguiéndolo de la desoxiguanosina normal. Esta aplicación es significativa en el campo de la biología molecular, donde la comprensión de las interacciones del ADN a nivel molecular puede conducir a avances en los mecanismos de edición y reparación de genes .
Biología estructural: Determinación de la estructura cristalina
La O6-Bn-dG también se utiliza en biología estructural para comprender las interacciones del dúplex de ADN. Los estudios de determinación y refinamiento de la estructura cristalina que implican O6-Bn-dG pueden proporcionar información sobre cómo el daño del ADN afecta la estructura y función general del ADN .
Ensayos bioquímicos: Estudios de inhibición enzimática
La capacidad del compuesto para inhibir enzimas como MGMT se estudia mediante ensayos bioquímicos. Estos estudios son esenciales para desarrollar fármacos que puedan modular la actividad enzimática, particularmente en la terapia contra el cáncer .
Farmacología: Desarrollo de fármacos
El papel de O6-Bn-dG en la potenciación de los fármacos quimioterapéuticos abre vías para el desarrollo de fármacos, especialmente para compuestos que pueden dirigirse a lesiones específicas del ADN o mejorar la acción de los tratamientos contra el cáncer existentes .
Pruebas de genotoxicidad: Evaluación de riesgos
En toxicología, O6-Bn-dG se utiliza para pruebas de genotoxicidad para evaluar el riesgo asociado con la exposición a posibles carcinógenos que pueden alkylar el ADN en la posición O6 .
Biología química: Estudio de los mecanismos de reparación del ADN
Comprender cómo las células responden a las lesiones de O6-Bn-dG ayuda a los investigadores a estudiar los mecanismos de reparación del ADN. Este conocimiento es vital para desarrollar estrategias para prevenir o revertir los cambios mutagénicos en el ADN
Mecanismo De Acción
Target of Action
O(6)-Benzyl-2’-deoxyguanosine (O6-BG) primarily targets the DNA repair protein alkylguanine-alkyltransferase (AGAT) . AGAT plays a crucial role in repairing adducts at the O6 position of guanine in DNA, which are formed by chemotherapeutic nitrosoureas and methylating agents .
Mode of Action
O6-BG and its metabolite O6-benzyl-8-oxoguanine (8-oxo-O6-BG) bind to the same cysteine residue on the AGAT molecule that is used for alkyl group transfer, thereby permanently inactivating that enzyme molecule . This irreversible inactivation enhances the cytotoxicity of nitrosoureas, as AGAT can no longer repair the DNA damage caused by these alkylating agents .
Biochemical Pathways
It is known that o6-bg disrupts the dna repair mechanism mediated by agat, leading to an accumulation of dna damage and subsequent cell death .
Pharmacokinetics
O6-BG exhibits rapid elimination with a half-life of 85 ± 140 minutes, an area under the curve of 795 ± 320 μm·min, and a clearance of 760 ± 400 ml/min/m² . Its active metabolite, 8-oxo-O6-BG, has a longer terminal half-life, approximately 4-fold longer than O6-BG . The pharmacokinetic parameters for O6-BG and 8-oxo-O6-BG are similar to those reported previously in adults .
Result of Action
The action of O6-BG results in the accumulation of DNA damage in cells due to the inactivation of AGAT . This leads to an enhancement of the cytotoxic effects of alkylating agents, such as nitrosoureas, ultimately leading to cell death .
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926478 | |
| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129732-90-7 | |
| Record name | O(6)-Benzyl-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



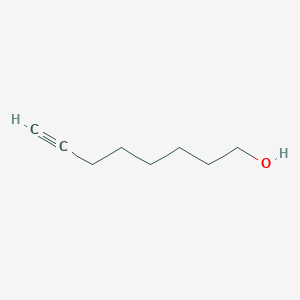
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
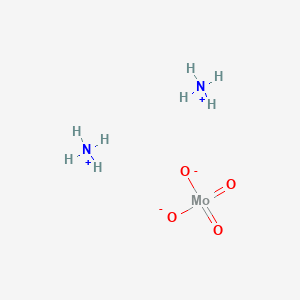
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
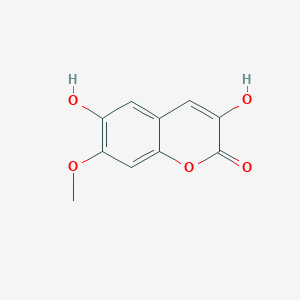

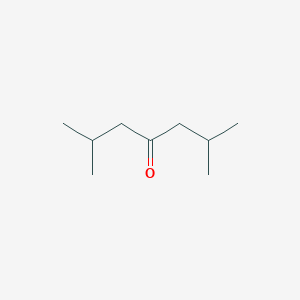
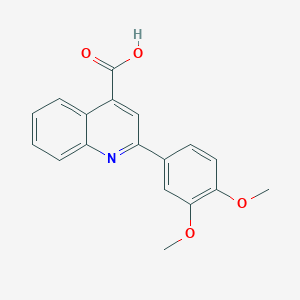
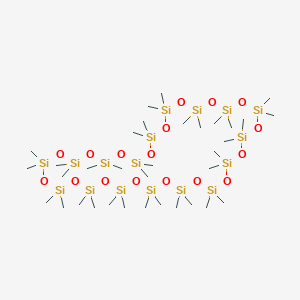
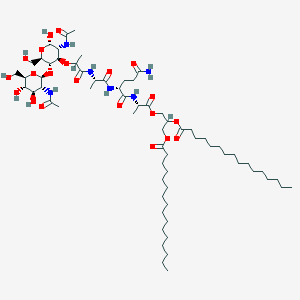


![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
